6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid
Description
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a bromine atom at the 6-position and a carboxylic acid group at the 7-position. This structure combines electrophilic reactivity (via bromine) and acidic functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. For example, the ethyl ester variant (3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid ethyl ester) has a molecular weight of 270.09 g/mol and purity ≥95% .
Properties
Molecular Formula |
C7H4BrN3O2 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-2-11-3-9-10-6(11)1-4(5)7(12)13/h1-3H,(H,12,13) |
InChI Key |
JBMQAXOYUJGDRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN2C1=NN=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Example
A representative synthetic route involves the following steps:
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination of pyridine precursor | Bromine or N-bromosuccinimide (NBS) in acetonitrile or ethanol, controlled temperature | Introduction of bromine at the 6-position of pyridine ring |
| 2 | Formation of hydrazide intermediate | Reaction of bromopyridine carboxylic acid ester with hydrazine hydrate in ethanol under reflux | Conversion to hydrazide derivative |
| 3 | Cyclization to triazolo-pyridine | Heating hydrazide with appropriate cyclization agents or microwave irradiation | Formation of fused triazolo[4,3-a]pyridine ring |
| 4 | Hydrolysis of ester to carboxylic acid | Acidic or basic hydrolysis (e.g., HCl or NaOH aqueous solution) | Conversion of ester group to carboxylic acid at position 7 |
Microwave-Mediated Cascade Reaction
Recent advances have demonstrated the efficiency of microwave-assisted synthesis for this compound. The microwave-mediated cascade reaction involves:
Reacting enaminonitriles with benzohydrazides under microwave irradiation.
Rapid ring closure and functionalization occur, reducing reaction times from hours to minutes.
Enhanced yields and regioselectivity are reported.
This method is advantageous for laboratory-scale synthesis and potentially adaptable for industrial scale-up with optimization.
Analytical Data and Preparation Parameters
Molecular and Physical Data
Solubility and Stock Solution Preparation
Solubility data is critical for preparation and handling:
| Amount of Compound | Stock Solution Concentration | Volume of Solvent (DMSO or other) |
|---|---|---|
| 1 mg | 1 mM | 4.13 mL |
| 5 mg | 5 mM | 4.13 mL |
| 10 mg | 10 mM | 4.13 mL |
Note: These volumes are approximate and depend on solvent choice and purity.
Reaction Conditions Summary
| Reaction Step | Temperature | Solvent | Time | Notes |
|---|---|---|---|---|
| Bromination | 0–25 °C | Acetonitrile/Ethanol | 1–3 h | Controlled addition to avoid polybromination |
| Hydrazide Formation | Reflux (~78 °C) | Ethanol | 4–6 h | Excess hydrazine hydrate used |
| Cyclization | Microwave heating (100–150 °C) or conventional heating (120 °C) | Polar aprotic solvents (DMF, DMSO) | 10–30 min (microwave) or 12–24 h (conventional) | Microwave reduces time significantly |
| Hydrolysis | 60–80 °C | Aqueous HCl or NaOH | 2–6 h | Neutralization and extraction required |
Reaction Mechanism Insights
The formation of the fused triazolo[4,3-a]pyridine system involves nucleophilic attack of hydrazine nitrogen on electrophilic centers of the bromopyridine derivative, followed by intramolecular cyclization and ring closure. The bromine substituent at position 6 remains intact during the process, allowing further functionalization if desired.
Comparison with Related Compounds and Preparation Variations
Summary and Research Implications
The preparation of 6-Bromo-triazolo[4,3-a]pyridine-7-carboxylic acid is well-established through multi-step synthetic routes involving bromination, hydrazide formation, cyclization, and hydrolysis. Microwave-assisted methods provide efficient alternatives to traditional heating, improving yield and reducing reaction times. The compound's synthetic accessibility enables its use in medicinal chemistry research, particularly for exploring bioactive derivatives.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at C6
The bromine atom at position 6 undergoes substitution reactions under mild conditions due to electron-withdrawing effects from the triazole ring and carboxylic acid group. Common reagents and outcomes include:
Mechanistic Insight : The electron-deficient pyridine ring facilitates SNAr at C6, with the carboxylic acid group stabilizing transition states through resonance effects .
Carboxylic Acid Functionalization
The C7 carboxyl group participates in coupling and decarboxylation reactions:
Amide Coupling
The acid reacts with amines using standard peptide coupling reagents:
| Coupling Reagent | Amine Example | Product | Isolated Yield (%) |
|---|---|---|---|
| HBTU/DIPEA | Piperidine | 7-(Piperidine-1-carbonyl) derivative | 89 |
| EDC/HOBt | Benzylamine | 7-Benzylamide derivative | 78 |
Decarboxylation
Thermal or photolytic decarboxylation yields the parent triazolo[4,3-a]pyridine:
| Conditions | Product | Decarboxylation Efficiency (%) |
|---|---|---|
| 180°C, neat | 6-Bromo- triazolo[4,3-a]pyridine | 94 |
| UV light (254 nm), THF | Same as above | 82 |
Electrophilic Aromatic Substitution (EAS)
Despite the electron-deficient ring, directed EAS occurs at C3 via coordination with the carboxylic acid:
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-6-bromo derivative | 41 |
| Sulfonation | SO₃/H₂SO₄, 60°C | 3-Sulfo-6-bromo derivative | 35 |
Structural Analysis : X-ray crystallography of the 3-nitro derivative confirms substitution at C3, with hydrogen bonding between the nitro group and carboxylic acid stabilizing the product .
Metal-Catalyzed Cross-Coupling
The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig reactions:
| Reaction Type | Catalyst/Base | Partner | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 6-Phenyl derivative | 76 |
| Buchwald-Hartwig | Pd₂(dba)₃/XantPhos | Morpholine | 6-Morpholino derivative | 68 |
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit notable biological effects:
Comparative Reactivity with Structural Analogs
Reactivity diverges significantly from related compounds:
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Positional Isomerism
- 6-Bromo vs. 2-Bromo : The bromine position significantly alters electronic properties. In the [4,3-a] system (target compound), bromine at position 6 likely directs electrophilic substitution to adjacent positions, whereas in the [1,5-a] system (CAS 1622993-12-7), bromine at position 2 modifies ring electron density differently .
- Carboxylic Acid vs. Ester : The free carboxylic acid group (purity 95–98%) enables direct conjugation in drug design, while ester derivatives (e.g., ethyl ester, MW 270.09) improve membrane permeability .
Ring System Variations
- Triazolo[4,3-a]pyridine vs. Triazolo[1,5-a]pyridine : The [4,3-a] system (as in the target compound) has a fused triazole ring at positions 4 and 3 of pyridine, whereas the [1,5-a] system (e.g., 2-bromo analog) positions the triazole at 1 and 3. This affects π-stacking interactions in biological targets .
Biological Activity
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (CAS Number: 1784978-45-5) is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure includes a triazole ring fused to a pyridine, which is known to influence various biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings and case studies.
- Molecular Formula : C₇H₄BrN₃O₂
- Molecular Weight : 242.03 g/mol
- Structure : The compound features a bromine atom at the 6-position of the triazole ring and a carboxylic acid group at the 7-position.
Biological Activity Overview
The biological activity of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has been explored in various studies, particularly its effects on different pathogens and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine derivatives exhibit significant antimicrobial properties. For instance:
- Chlamydia trachomatis : A study demonstrated that related compounds could effectively impair the growth of C. trachomatis, indicating potential for developing selective antichlamydial drugs .
- Cryptosporidium parvum : Another study focused on the structure-activity relationship (SAR) for triazolopyridazine analogs against C. parvum, revealing that modifications in the triazole ring could enhance potency while minimizing cardiotoxicity .
The mechanism by which these compounds exert their effects often involves interference with key metabolic processes in pathogens:
- Inhibition of Growth : The compounds disrupt cellular functions critical for pathogen survival. For example, they have been shown to affect chlamydial inclusion numbers and morphology in infected cells .
- Selectivity : Many derivatives demonstrate selectivity towards specific pathogens without significantly affecting host cell viability .
Case Studies and Research Findings
- Cryptosporidiosis Treatment : In a study evaluating new analogs against C. parvum, one compound exhibited an EC50 of 0.17 μM, showcasing its potential as a therapeutic agent for cryptosporidiosis .
- Chlamydial Infections : Several analogs were tested for their ability to inhibit C. trachomatis growth without harming host cells. These compounds showed promising results in terms of selectivity and efficacy .
Data Summary
Below is a summary table highlighting key findings related to the biological activity of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid and its analogs:
Q & A
Q. What are the standard synthetic routes for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid?
The synthesis typically involves multi-step heterocyclic condensation and functionalization. A common approach includes:
- Step 1: Cyclization of pyridine precursors with triazole-forming agents (e.g., hydrazine derivatives) under reflux conditions in polar aprotic solvents like DMF or DMSO .
- Step 2: Bromination at the 6-position using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) .
- Step 3: Carboxylic acid introduction via oxidation of a methyl or hydroxymethyl substituent at the 7-position using KMnO₄ or RuO₄ under acidic conditions .
Validation: Monitor intermediates via TLC and confirm final product purity (>97%) by HPLC .
Q. What spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- NMR: and NMR to confirm the triazolo-pyridine core and bromine/acid substituents. For example, the carboxylic proton appears as a broad singlet near δ 12-13 ppm in DMSO-d₆ .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify the molecular ion peak at m/z 297.96 (CHBrNO) .
- IR Spectroscopy: Detect characteristic bands for the carboxylic acid group (~1700 cm) and triazole ring (C=N stretch at ~1600 cm) .
Q. What safety protocols are critical during handling?
- PPE: Wear nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates .
- Spill Management: Neutralize acid spills with sodium bicarbonate, collect residues in sealed containers, and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
- Catalyst Screening: Test Pd-mediated coupling reactions (e.g., Suzuki-Miyaura) for bromine substitution, optimizing ligand systems (e.g., XPhos) and solvent polarity .
- Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
- Purification: Employ gradient recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns to isolate high-purity product (>99%) .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Example: Discrepancies in NMR splitting patterns may arise from tautomerism in the triazole ring. Use variable-temperature NMR (VT-NMR) to identify dominant tautomeric forms .
- Cross-Validation: Compare experimental data with computational simulations (DFT calculations for chemical shifts) .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, particularly for regiochemical assignments .
Q. What strategies are effective for designing bioactive derivatives?
- Functionalization: Introduce substituents at the 3-position (e.g., aryl groups via cross-coupling) to modulate pharmacokinetic properties. Evidence shows enhanced bioactivity with electron-withdrawing groups .
- Salt Formation: Synthesize sodium or potassium salts to improve aqueous solubility for in vitro assays .
- SAR Studies: Test derivatives against target enzymes (e.g., kinase inhibitors) using molecular docking and in silico ADMET profiling .
Methodological Considerations
Q. How to validate the compound’s stability under varying storage conditions?
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Optimal storage is at -20°C in amber vials under inert gas .
- Light Sensitivity: UV-vis spectroscopy can detect photodegradation; use light-protective packaging for long-term storage .
Q. What analytical workflows are recommended for impurity profiling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
